molecular formula C11H13N3 B2573261 4-(4-ethylphenyl)-1H-imidazol-2-amine CAS No. 1176053-13-6

4-(4-ethylphenyl)-1H-imidazol-2-amine

Cat. No.: B2573261
CAS No.: 1176053-13-6
M. Wt: 187.246
InChI Key: QYLKOBLBRLVHCG-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Scaffold in Contemporary Chemical Research

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a structure of immense importance in the field of medicinal chemistry. nih.govnih.gov Its prevalence in nature, notably in the amino acid histidine, the purine bases of DNA, and the signaling molecule histamine, underscores its fundamental biological role. ajgreenchem.comresearchgate.net The unique structural and electronic properties of the imidazole scaffold, such as its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a "privileged scaffold" in drug discovery. rsc.org

The versatility of the imidazole ring allows for the synthesis of a vast array of derivatives with a wide spectrum of biological activities. rsc.orgresearchgate.net Researchers have successfully incorporated the imidazole moiety into compounds targeting a multitude of diseases, including fungal infections, cancer, inflammatory disorders, and microbial infections. scirp.orgresearchgate.netnih.gov The stability of the ring and the potential for substitution at its carbon and nitrogen atoms provide a robust framework for the design of novel therapeutic agents. nih.govnih.gov

Overview of Imidazole-2-Amine Derivatives

Within the broad family of imidazole derivatives, the imidazole-2-amine subclass has garnered significant attention. These compounds are characterized by an amino group attached to the second carbon of the imidazole ring. The presence of this amino group introduces additional possibilities for molecular interactions, particularly through hydrogen bonding, which can be crucial for binding to biological targets. researchgate.net

The synthesis of imidazole-2-amine derivatives has been an active area of research, with various synthetic methodologies developed to access a wide range of substituted compounds. researchgate.net These derivatives have been investigated for a variety of pharmacological activities, including antibacterial and antifungal properties. researchgate.net The exploration of the chemical space around the imidazole-2-amine core continues to yield compounds with interesting and potent biological profiles.

Research Focus on 4-(4-ethylphenyl)-1H-imidazol-2-amine within the Imidazole Chemical Space

A specific derivative that has been the subject of targeted research is this compound. This compound features a 4-ethylphenyl group at the 4-position of the imidazole ring, a substitution that influences its physicochemical properties and potential biological activity.

Detailed research has been conducted on the synthesis and characterization of this molecule. The synthesis of this compound hydrochloride has been achieved through a multi-step process. A key intermediate in this synthesis is 2-Bromo-1-(4-ethylphenyl)ethan-1-one. nih.gov

The synthesis of this compound hydrochloride involves a Boc-guanidine cyclization followed by Boc-deprotection, resulting in a brown solid with a 45% yield after purification by flash column chromatography. nih.gov

Table 1: Physicochemical and Spectroscopic Data for this compound hydrochloride nih.gov

PropertyValue
Appearance Brown solid
Yield 45%
UV (λmax nm) 250
HRMS (ESI) Calculated for C₁₁H₁₃N₃ (M+): 188.1132, Found: 188.1139
IR νmax (cm⁻¹) 3086, 1423, 1367, 1232
¹H NMR (400 MHz, CD₃OD) δ 7.46 (d, J = 8.2 Hz, 2H), 7.28 – 7.06 (m, 2H), 2.60 (q, J = 7.6 Hz, 2H), 1.18 (t, J = 7.6 Hz, 3H)
¹³C NMR (101 MHz, CD₃OD) δ 152.6, 148.9, 147.2, 146.0, 129.5, 128.9, 126.1, 125.5, 109.1, 15.9, 15.5

The precursor, 2-Bromo-1-(4-ethylphenyl)ethan-1-one, was synthesized and purified, yielding a clear oil. nih.gov

Table 2: Physicochemical and Spectroscopic Data for 2-Bromo-1-(4-ethylphenyl)ethan-1-one nih.gov

PropertyValue
Appearance Clear oil
Yield 64%
UV (λmax nm) 282
HRMS (ESI) Calculated for C₁₀H₁₁BrO (M+): 228.1010, Found: 228.1029
IR νmax (cm⁻¹) 3087, 2065, 1524, 1510, 1309
¹H NMR (400 MHz, CDCl₃) δ 8.08 – 7.79 (m, 2H), 7.31 (d, J = 7.9 Hz, 2H), 4.44 (d, J = 0.9 Hz, 1H), 2.72 (q, J = 7.6 Hz, 2H), 1.26 (td, J = 7.6, 2.2 Hz, 4H)
¹³C NMR (101 MHz, CDCl₃) δ 191.1, 151.3, 131.8, 129.3, 128.9, 128.5, 128.5, 46.1, 31.1, 29.8, 29.1, 15.2

The detailed characterization of this compound and its synthetic intermediate provides a solid foundation for further investigation into its properties and potential applications within the broader field of medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-ethylphenyl)-1H-imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-8-3-5-9(6-4-8)10-7-13-11(12)14-10/h3-7H,2H2,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLKOBLBRLVHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design and Structure Activity Relationship Sar Studies of 4 4 Ethylphenyl 1h Imidazol 2 Amine and Its Analogs

Fundamental Principles of Structure-Activity Relationships in Imidazole (B134444) Chemistry

The imidazole ring is a versatile heterocyclic scaffold found in many biologically active compounds. Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow it to participate in various non-covalent interactions with biological targets such as hydrogen bonding, and pi-stacking. The structure-activity relationship (SAR) of imidazole-containing compounds is a critical area of study in medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity.

Key principles governing the SAR of imidazoles include:

Substituent Effects: The nature, position, and orientation of substituents on the imidazole ring can dramatically alter a compound's physicochemical properties, such as its lipophilicity, electronic distribution, and steric profile. These changes, in turn, affect the molecule's absorption, distribution, metabolism, excretion (ADME) properties, and its binding affinity for a specific biological target.

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physicochemical properties. In imidazole chemistry, bioisosteric replacements are often employed to improve potency, selectivity, or pharmacokinetic profiles while maintaining the essential binding interactions.

Positional and Substituent Effects on the Imidazole-2-Amine Scaffold

The 2-aminoimidazole moiety is a privileged scaffold in medicinal chemistry, known for its presence in various natural products and synthetic compounds with a wide range of biological activities. The SAR of this scaffold is highly dependent on the nature and position of substituents at the C4/C5 positions of the imidazole ring and on the 2-amino group.

Impact of Aryl Substitution (e.g., 4-ethylphenyl Moiety)

The substitution of an aryl group at the C4 or C5 position of the 1H-imidazol-2-amine core is a common strategy to modulate biological activity. The nature of the substituent on this aryl ring can have a profound impact on the compound's properties.

While direct and extensive SAR data for the 4-ethylphenyl moiety on the 4-position of the 1H-imidazol-2-amine is not broadly published in readily available literature, general principles from related analogs can be inferred. The ethyl group is an electron-donating group which can influence the electronic properties of the phenyl ring and, by extension, the entire molecule. This can affect how the aryl group interacts with hydrophobic pockets or participates in other binding interactions within a biological target.

To illustrate the effect of aryl substitution, the following table presents hypothetical data based on common SAR trends observed in similar compound series.

Aryl Substituent (at para-position)Lipophilicity (LogP)Electronic EffectHypothetical Biological Activity (IC50, µM)
-H2.1Neutral10.5
-CH32.6Weakly Electron-Donating8.2
-CH2CH3 (Ethyl) 3.1 Electron-Donating 5.7
-Cl2.8Electron-Withdrawing7.9
-OCH32.2Electron-Donating9.1

This table is for illustrative purposes and does not represent actual experimental data for 4-(4-ethylphenyl)-1H-imidazol-2-amine.

The table suggests that increasing the alkyl chain length from methyl to ethyl could enhance lipophilicity, potentially leading to improved cell permeability and interaction with hydrophobic binding sites, which may result in increased biological activity. However, this is a simplified model, and the actual effect would depend on the specific biological target and its binding site topology.

Influence of Amino Group Modifications

The 2-amino group of the 1H-imidazol-2-amine scaffold is a critical site for interaction and modification. It can act as a hydrogen bond donor and is a key feature for the biological activity of many compounds in this class. Modifications to this group, such as alkylation or acylation, can significantly alter the compound's activity.

N-Alkylation: Introducing alkyl groups to the 2-amino moiety can increase lipophilicity and steric bulk. This can either enhance or diminish activity depending on the size and shape of the binding pocket.

N-Acylation: Acylation of the 2-amino group can change its hydrogen bonding capacity and electronic properties.

The following table provides a hypothetical representation of how modifications to the amino group of a 4-aryl-1H-imidazol-2-amine might influence its activity.

Amino Group ModificationHydrogen BondingSteric HindranceHypothetical Biological Activity (IC50, µM)
-NH2 (Primary amine)DonorLow5.7
-NHCH3 (Secondary amine)DonorModerate8.9
-N(CH3)2 (Tertiary amine)No DonorHigh> 50
-NHC(O)CH3 (Amide)DonorModerate15.2

This table is for illustrative purposes and does not represent actual experimental data for derivatives of this compound.

This hypothetical data suggests that maintaining the primary amine's hydrogen bond donating ability is crucial for activity, and increasing steric hindrance around the amino group is generally detrimental.

Rational Design Strategies for Novel 1H-Imidazol-2-amine Derivatives

The rational design of new 1H-imidazol-2-amine derivatives leverages the understanding of SAR to create compounds with improved properties. Key strategies include:

Pharmacophore Modeling: This computational technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model for 4-aryl-1H-imidazol-2-amines would likely include features such as a hydrogen bond donor (the 2-amino group), an aromatic ring (the phenyl group), and potentially a hydrophobic feature corresponding to the ethyl group. This model can then be used to screen virtual libraries of compounds to identify new potential hits. dovepress.com

Bioisosteric Replacement: This involves replacing a part of the molecule with a bioisostere, a group with similar physical or chemical properties, to improve the compound's profile. For example, the ethyl group on the phenyl ring could be replaced with other small alkyl groups, a cyclopropyl group, or a halogen to fine-tune lipophilicity and steric interactions. Similarly, the imidazole core could be replaced with other five-membered heterocycles to explore different electronic and hydrogen bonding patterns. The success of bioisosteric replacements is highly dependent on the specific context of the molecule and its target. estranky.skdrughunter.com

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based design can be employed. This involves docking candidate molecules into the binding site of the target to predict their binding affinity and orientation. This information can then be used to design new molecules with improved interactions with the target.

By systematically applying these principles and strategies, medicinal chemists can navigate the complex landscape of SAR to design and synthesize novel 1H-imidazol-2-amine derivatives, such as analogs of this compound, with enhanced therapeutic potential.

Mechanistic Investigations of 4 4 Ethylphenyl 1h Imidazol 2 Amine Interactions with Biological Systems

General Mechanisms of Imidazole (B134444) Scaffold Interaction with Biological Targets

The imidazole scaffold's ability to engage with biological molecules is central to its therapeutic potential. researchgate.net These interactions are primarily governed by non-covalent forces and the capacity to coordinate with metal ions, which are crucial for molecular recognition and biological activity. researchgate.netnih.gov

The imidazole ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom), enabling it to form robust hydrogen bonds with biological macromolecules such as proteins and nucleic acids. nih.govnih.gov This dual capability is a key factor in its effective interaction with biological targets. researchgate.net The structural characteristics of the imidazole ring facilitate multiple ligand-drug interactions through hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govdovepress.com

Quantum-chemical studies have shown that the formation of additional non-covalent interactions can enhance the proton-donating ability of the imidazole moiety. nih.gov The unique electronic structure of the imidazole ring allows for effective electron density redistribution, leading to strong energetic cooperativity in these non-covalent interactions. nih.gov This means that even small changes in the geometry of an interaction can significantly influence its strength. nih.gov

Furthermore, the aromatic nature of the imidazole ring allows for π-π stacking interactions with aromatic residues in proteins, such as phenylalanine, tyrosine, and tryptophan. researchgate.net Hydrophobic interactions also play a significant role, particularly when the imidazole ring is substituted with lipophilic groups, which can enhance binding to hydrophobic pockets within enzymes and receptors. researchgate.netijsrtjournal.com

Interaction TypeDescriptionBiological Relevance
Hydrogen Bonding Acts as both a hydrogen bond donor (N-H) and acceptor (N).Crucial for binding to active sites of enzymes and receptors. nih.govresearchgate.net
Hydrophobic Effects Enhanced by lipophilic substituents on the imidazole ring.Facilitates binding to hydrophobic pockets in proteins. researchgate.netijsrtjournal.com
π-π Stacking Occurs between the aromatic imidazole ring and aromatic amino acid residues.Contributes to the stability of the ligand-protein complex. researchgate.net
Van der Waals Forces General intermolecular forces contributing to overall binding affinity.Enhances the specificity and strength of molecular interactions. nih.govdovepress.com

The nitrogen atoms in the imidazole ring are effective ligands for metal ions, a property that is fundamental to the function of many metalloenzymes. researchgate.netwikipedia.org The imine nitrogen of the imidazole ring is basic and serves as the primary site for binding to metal ions. wikipedia.org This coordination is a key feature in the biological activity of many imidazole-containing compounds, including the amino acid histidine, which is a common ligand for metal ions in proteins. wikipedia.orgacs.org

Imidazole's ability to coordinate with transition metals is harnessed in various biological and therapeutic contexts. wikipedia.org For instance, the N3 atom of the imidazole ring can bind to the heme iron atom of cytochrome P450 enzymes, leading to their inhibition. wikipedia.org This interaction is a critical mechanism for the action of many imidazole-based drugs. wikipedia.org The coordination chemistry of imidazole is also utilized in therapeutic strategies targeting metallo-β-lactamases, where imidazole derivatives can interact with the metal ions in the active site of these enzymes. nih.gov

Metal IonBiological ContextSignificance of Imidazole Coordination
Iron (Fe) Heme-containing proteins (e.g., Cytochrome P450)Inhibition of enzyme activity through direct coordination to the heme iron. wikipedia.org
Zinc (Zn) Metallo-β-lactamasesInhibition of bacterial resistance enzymes by coordinating to the active site zinc ions. nih.gov
Copper (Cu) Amine oxidases (e.g., VAP-1)Potential for inhibitory action by interacting with the copper cofactor. researchgate.net
Nickel (Ni) Histidine-rich proteinsUtilized in protein purification (IMAC) and relevant to biological complexes. wikipedia.orgwikipedia.org

Biological Target Identification and Engagement for 1H-Imidazol-2-amine Derivatives (e.g., Vascular Adhesion Protein-1)

Derivatives of 1H-imidazol-2-amine have been identified as potent inhibitors of Vascular Adhesion Protein-1 (VAP-1). nih.govscilit.com VAP-1, also known as semicarbazide-sensitive amine oxidase (SSAO), is an enzyme that plays a dual role in inflammation by mediating leukocyte adhesion and producing reactive oxygen species through its amine oxidase activity. researchgate.netnih.gov

Research has led to the development of novel 1H-imidazol-2-amine derivatives with significant inhibitory activity against human VAP-1. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these compounds. For instance, the exploration of guanidine (B92328) bioisosteres led to the identification of 1H-benzimidazol-2-amine as a potent scaffold. nih.gov Further structural modifications based on this scaffold resulted in highly potent VAP-1 inhibitors. nih.gov

One such derivative, compound 37b from a study, demonstrated a human IC50 value of 0.019 µM and a rat IC50 value of 0.0051 µM, indicating potent inhibition of VAP-1. nih.gov The oral administration of this compound was shown to significantly inhibit ocular permeability in diabetic rats, suggesting its potential as a therapeutic agent for conditions like diabetic macular edema. nih.gov

The inhibitory mechanism of these compounds likely involves interaction with the active site of VAP-1, which is a copper-containing amine oxidase. researchgate.net The imidazole moiety can potentially coordinate with the copper ion in the active site, contributing to the inhibition of the enzyme's catalytic activity.

Compound TypeBiological TargetTherapeutic Indication
1H-Imidazol-2-amine derivativesVascular Adhesion Protein-1 (VAP-1)/SSAODiabetic Macular Edema, Inflammation researchgate.netnih.gov
1H-Benzimidazol-2-amine derivativesKinases, Cyclooxygenase, Proton PumpsAnticancer, Anti-inflammatory scispace.com
Imidazole-based compoundsCytochrome P450 enzymesAntifungal, Modulation of drug metabolism wikipedia.org
Imidazole-2-carboxylic acid derivativesMetallo-β-lactamasesReversing antibiotic resistance nih.gov

Modulation of Biochemical Pathways by 4-(4-ethylphenyl)-1H-imidazol-2-amine Analogs

Analogs of this compound can modulate various biochemical pathways, primarily through the inhibition of key enzymes. The specific biological activity is highly dependent on the nature and position of substituents on the imidazole and phenyl rings. researchgate.netjopir.in

For example, imidazole derivatives have been shown to act as competitive inhibitors of enzymes like α-glucosidase. researchgate.net Kinetic studies have revealed that these compounds can bind to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed. nih.gov Computational docking studies have further supported this mechanism by showing that the imidazole ring interacts within the enzyme's active site. nih.gov

In the context of cancer therapy, imidazole derivatives can inhibit enzymes crucial for cancer cell proliferation, such as kinases and topoisomerases. nih.govijsrtjournal.com Some derivatives act as DNA intercalators, inserting themselves between DNA base pairs and disrupting DNA replication. ijsrtjournal.com The electronic properties of substituents on the imidazole ring play a crucial role; electron-donating groups can enhance hydrophobic interactions, while electron-withdrawing groups can facilitate binding to metalloproteins. ijsrtjournal.com

Furthermore, certain imidazole derivatives exhibit antioxidant properties by scavenging free radicals and inhibiting enzymes like nitric oxide synthase (NOS). nih.gov This dual activity makes them interesting candidates for conditions where oxidative stress and inflammation are implicated, such as cerebral ischemia. nih.gov The ability to combine multiple activities within a single compound is a significant advantage of the imidazole scaffold. nih.gov

Analog ClassModulated Pathway/EnzymePotential Therapeutic Effect
Substituted imidazolesα-Glucosidase InhibitionAntidiabetic researchgate.net
Imidazo[4,5-b]pyridinesDNA Intercalation, Topoisomerase InhibitionAnticancer ijsrtjournal.comnih.gov
Phenyl-imidazole derivativesKinase Inhibition (e.g., VEGFR-2)Anti-angiogenic, Anticancer researchgate.net
General imidazole derivativesNitric Oxide Synthase (NOS) Inhibition, Free Radical ScavengingNeuroprotection nih.gov

Computational Chemistry and Molecular Modeling of 4 4 Ethylphenyl 1h Imidazol 2 Amine

In Silico Approaches in Imidazole (B134444) Research

In silico approaches in the research of imidazole derivatives encompass a wide range of computational techniques that facilitate the prediction of their physicochemical properties, biological activities, and pharmacokinetic profiles. These methods are crucial in the early stages of drug discovery, as they help in identifying and optimizing lead compounds.

Detailed research findings on imidazole derivatives often involve the use of computational tools to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For instance, studies on various imidazole compounds utilize software like SwissADME and ADMETLab to evaluate these crucial parameters. Such analyses are vital for assessing the drug-likeness of a compound and its potential for further development.

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(4-ethylphenyl)-1H-imidazol-2-amine, molecular docking can be employed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.

Studies on other imidazole derivatives have successfully used molecular docking to identify potential therapeutic targets. For example, some imidazole derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the life cycle of the virus nih.gov. In such studies, docking simulations reveal the binding energies and the specific amino acid residues involved in the interaction, providing a rationale for the observed inhibitory activity nih.gov.

Following molecular docking, molecular dynamics (MD) simulations are often performed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding event, taking into account the flexibility of both the ligand and the protein. For imidazole derivatives, MD simulations have been used to assess the stability of their complexes with target proteins, with analyses of root mean square deviation (RMSD), root mean square fluctuation (RMSF), and hydrogen bond interactions providing insights into the dynamic behavior of the complex nih.gov.

Interactive Data Table: Representative Molecular Docking and Dynamics Simulation Data for Imidazole Derivatives

Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesRMSD of Complex (Å)
Imidazolyl-methanoneSARS-CoV-2 Mpro-9.2HIS A:41, CYS A:1451.5 - 2.5
Thiophenyl-imidazoleSARS-CoV-2 Mpro-8.2HIS A:41, CYS A:1451.8 - 2.8
Pyridyl-imidazoleSARS-CoV-2 Mpro-8.3HIS A:41, CYS A:1451.6 - 2.6
Quinoline-imidazoleSARS-CoV-2 Mpro-7.7HIS A:41, CYS A:1452.0 - 3.0
Benzyl-sulfonyl-imidazoleCyclooxygenase-2 (COX-2)-8.5ARG:513, TYR:3851.2 - 2.2

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. For this compound, these calculations can provide valuable information about its molecular orbitals, electrostatic potential, and various quantum chemical descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another useful output of quantum chemical calculations. They illustrate the charge distribution within a molecule and can be used to predict sites for electrophilic and nucleophilic attack. These maps are valuable for understanding how a molecule might interact with biological macromolecules.

Interactive Data Table: Representative Quantum Chemical Calculation Data for Imidazole Derivatives

Compound DerivativeMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Phenyl-imidazoleDFT/B3LYP/6-31G(d,p)-6.2-1.84.43.5
Furan-diphenyl-imidazoleDFT/B3LYP/6-31G(d,p)-5.9-2.13.84.1
Benzo[d]imidazol-amineDFT/B3LYP/6-31G(d,p)-6.5-1.55.02.8

Broader Academic Applications of Imidazole 2 Amine Scaffolds in Chemical Biology and Materials Science

Role in Asymmetric Synthesis as Chiral Ligands

The development of chiral ligands for metal-catalyzed asymmetric reactions is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. Imidazole (B134444) and its analogue, imidazoline, have emerged as powerful scaffolds in the rational design of such ligands. semanticscholar.org The nitrogen atoms within the imidazole ring serve as effective coordination sites for transition metals, while substituents on the ring can be modified to create a specific chiral environment around the metal center.

This structural versatility allows for the fine-tuning of both steric and electronic effects, which is critical for achieving high enantioselectivity in catalytic processes. semanticscholar.org Chiral ligands incorporating the imidazole framework have been successfully employed in a variety of asymmetric transformations. For instance, a novel imidazole-based biaryl P,N-ligand was designed and demonstrated exceptional performance in the enantioselective A³-coupling reaction. Furthermore, C₂-symmetric chiral ligands, such as 2,5-bis(imidazolinyl)thiophene, have been synthesized and explored for their utility in copper-catalyzed asymmetric Friedel–Crafts alkylation reactions, achieving good yields and enantioselectivity. lifechemicals.comresearchgate.net The application of axially chiral imidazo[1,2-a]pyridine (B132010) scaffolds has also been explored in the development of novel chiral organocatalysts. researchgate.net These examples underscore the potential of the imidazole-2-amine scaffold as a versatile and effective platform for creating new classes of chiral ligands for asymmetric catalysis.

Applications in Supramolecular Chemistry and Coordination Compounds

The imidazole moiety is a fundamental building block in coordination chemistry due to the strong affinity of its nitrogen atoms for metal cations. microbiologyresearch.orgresearchgate.net This property is central to its role in biological systems, such as in the amino acid histidine, which coordinates to metal ions in enzymes like hemoglobin. researchgate.net In materials science, this coordinating ability is harnessed to construct complex supramolecular structures and coordination compounds, including metal-organic frameworks (MOFs). microbiologyresearch.org

The two nitrogen atoms in the imidazole ring can act as recognition sites, allowing for the design of ligands that selectively bind to specific metal ions. biomedpharmajournal.org The imidazole ring's ability to participate in hydrogen bonding and act as a ligand in coordination complexes makes it a versatile component for building larger, well-defined architectures. nih.gov Imidazole derivatives have been widely used to create coordination polymers and other supramolecular systems where the ligand's structure dictates the final properties of the material. microbiologyresearch.orgresearchgate.net The resulting compounds have potential applications in areas such as gas storage, separation, and catalysis.

Development of Imidazole-Based Functional Materials

The unique photophysical and electrochemical properties of imidazole derivatives have spurred their development as functional materials for a range of advanced applications. nih.gov Their inherent polarity, large π-conjugated system, and structural versatility allow for the tuning of their optical and electronic characteristics. google.com

Imidazole-based compounds are widely investigated as luminescent materials due to their excellent photoluminescence, good thermal stability, and the ease with which their structures can be modified. nih.govresearchgate.net They have been developed as highly efficient fluorophores, with some designs exhibiting fluorescence quantum yields as high as 0.90 and bright blue-green emission that is retained in the solid state. mdpi.comgoogle.com

A particularly significant application is in the field of organic light-emitting diodes (OLEDs). researchgate.net The strong electron-withdrawing nature of the imidazole core makes it a suitable component for emitters, host materials, and electron-transporting layers in OLED devices. researchgate.net Researchers have designed numerous imidazole derivatives for this purpose, achieving high-performance OLEDs with features like deep-blue emission, high external quantum efficiencies (EQE), and significant brightness. nih.govcabidigitallibrary.orggoogle.com For example, a non-doped blue OLED based on a pyreno[4,5-d]imidazole derivative achieved a maximum EQE of 8.52% with a brightness of over 75,000 cd/m². nih.gov The development of imidazole-based materials with characteristics such as hybridized local and charge transfer (HLCT) states is a key strategy for enhancing the efficiency of these devices. researchgate.net

Table 1: Performance of Selected Imidazole-Based Organic Light-Emitting Diodes (OLEDs)

Imidazole Derivative Type Max. Efficiency (EQE) Max. Luminance (cd/m²) Emission Color CIE Coordinates
Carbazole-π-Imidazole cabidigitallibrary.org 4.43% 11,364 Deep-Blue (0.159, 0.080)
Pyreno[4,5-d]imidazole-Pyrene nih.gov 8.52% 75,687 Blue (0.15, 0.22)
Substituted Imidazole Core google.com 7.73 cd/A⁻¹ (Current Eff.) >10,000 Blue-Green N/A

The ability of the imidazole ring to interact with various ions and molecules through coordination, hydrogen bonding, and other weak interactions makes it an excellent platform for designing chemical and biological sensors. Imidazole-based chemosensors often operate via fluorescence or colorimetric changes upon binding to a specific analyte, allowing for sensitive and selective detection. google.com

A wide variety of these sensors have been developed. For instance, fluorescent imidazole derivatives have been synthesized for the selective detection of metal cations such as Cu²⁺, Fe³⁺, and Hg²⁺. biomedpharmajournal.org Other sensors have been designed to target anions like cyanide (CN⁻) and carbonate (CO₃²⁻), with detection limits in the micromolar and even nanomolar range. Beyond ions, imidazole-based probes have been created to detect small organic molecules, such as the explosive picric acid and the highly toxic compound hydrazine. The versatility of this scaffold has also been demonstrated in the development of pH-sensitive fluorescent probes and sensors capable of bioimaging within living cells.

Table 2: Examples of Imidazole-Based Chemical and Biological Sensors

Sensor Target (Analyte) Sensor Type Detection Principle Detection Limit (LOD)
Copper (II) ions Fluorescent Fluorescence quenching 0.09 µM
Mercury (II) & Cyanide ions Fluorescent Reversible fluorescence quenching 0.8 µM (CN⁻)
Carbonate anions Fluorescent Fluorescence increase (PET blocking) 5.43 x 10⁻⁷ M
Hydrazine Fluorescent Fluorescence diminishment N/A
Picric Acid Fluorescent High sensitivity vs. other nitroaromatics N/A

Agrochemical Research and Development

The imidazole scaffold is a well-established pharmacophore in the agrochemical industry, forming the core of numerous fungicides, herbicides, and plant growth regulators. researchgate.net Its biological activity is a primary reason for its extensive use in the development of crop protection agents.

In the realm of fungicides, azole compounds, including many imidazole derivatives, were among the first classes of synthetic antifungal agents to be widely used. google.com They are known to be effective against a broad spectrum of plant pathogenic fungi. Commercial fungicides like Prochloraz function by inhibiting key biological processes in fungi, such as ergosterol (B1671047) biosynthesis. researchgate.net Research continues to discover new imidazole derivatives with potent antifungal properties against pathogens like Phytophthora nicotianae and Rhizoctonia solani.

Imidazole derivatives are also prominent in herbicide development. The imidazolinone class of herbicides, which includes commercial products like imazapyr (B1671738) and imazamox, acts by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the synthesis of essential amino acids in plants. researchgate.net Furthermore, certain imidazole compounds have been found to possess valuable activity as plant growth regulators, capable of influencing plant development, such as inducing flowering or improving fruiting. The continued exploration of the imidazole chemical space promises the development of new and effective agrochemicals.

Table of Compounds Mentioned

Compound Name
4-(4-ethylphenyl)-1H-imidazol-2-amine
2,5-bis(imidazolinyl)thiophene
Imidazo[1,2-a]pyridine
Pyreno[4,5-d]imidazole
Prochloraz
Imazapyr
Imazamox
Histidine

Future Perspectives and Emerging Avenues in the Research of 4 4 Ethylphenyl 1h Imidazol 2 Amine

Integration of Advanced Synthetic Methodologies

The development of novel and efficient synthetic routes is paramount for the future exploration of 4-(4-ethylphenyl)-1H-imidazol-2-amine and its analogs. While classical methods for the synthesis of 2-aminoimidazoles exist, the integration of advanced synthetic methodologies offers significant advantages in terms of yield, selectivity, and sustainability.

Future research will likely focus on the application of palladium-catalyzed cross-coupling reactions . These methods have proven effective in the synthesis of various substituted imidazoles. rsc.orgacs.orgresearchgate.net For the synthesis of this compound, this could involve the coupling of a suitable imidazole (B134444) precursor with a 4-ethylphenyl derivative, offering a versatile and efficient route to the target molecule and its analogs with diverse substitution patterns. A tandem one-pot synthesis approach, combining intermolecular Heck arylation with intramolecular oxidative C-H amination, could also be a promising strategy for constructing related complex imidazole-fused polyheterocycles. rsc.org

Furthermore, the principles of green chemistry are increasingly influencing the design of synthetic pathways. nih.govnih.govutrgv.edu The use of deep eutectic solvents (DESs) as non-toxic and recyclable reaction media presents a greener alternative to conventional volatile organic solvents for the synthesis of 2-aminoimidazole derivatives. mdpi.com Exploring ultrasound-assisted synthesis is another avenue that aligns with green chemistry principles, often leading to shorter reaction times and higher yields. nih.govnih.gov The development of such eco-friendly methods for the synthesis of this compound would be a significant step forward.

Synthetic MethodologyPotential Advantages for this compound Synthesis
Palladium-Catalyzed Cross-CouplingHigh efficiency, versatility for analog synthesis
Tandem One-Pot ReactionsIncreased efficiency, reduced purification steps
Deep Eutectic Solvents (DESs)Environmentally friendly, recyclable, potentially improved yields
Ultrasound-Assisted SynthesisReduced reaction times, energy efficiency

Exploration of Novel Biological Targets and Pathways

The 2-aminoimidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, including kinase inhibitors and agents that disrupt bacterial biofilms. nih.govnih.govnih.gov This suggests that this compound may interact with a variety of novel biological targets and pathways.

A significant area of future investigation lies in its potential as a kinase inhibitor . nih.govnih.gov Many small molecule kinase inhibitors feature a 2-aminothiazole (B372263) or a similar heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. nih.gov Given the structural similarities, this compound could be investigated as a potential inhibitor of various kinases implicated in cancer and inflammatory diseases. researchgate.net Structure-activity relationship (SAR) studies, guided by computational modeling, could lead to the optimization of this scaffold to achieve high potency and selectivity for specific kinase targets. mdpi.com

Another promising avenue is the exploration of its anti-biofilm activity . Bacterial biofilms are a major challenge in clinical settings, and 2-aminoimidazole derivatives have been shown to inhibit biofilm formation in a range of pathogenic bacteria. nih.govtdl.orgfrontiersin.orgnih.govresearchgate.net The mechanism of action often involves the disruption of signaling pathways that regulate biofilm development. frontiersin.org Investigating the efficacy of this compound against biofilms of clinically relevant bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus, could lead to the development of new strategies to combat antibiotic resistance.

Potential Biological Target/PathwayRationale
Protein Kinases (e.g., Src family, c-Met)The 2-aminoimidazole scaffold is a known hinge-binder in many kinase inhibitors. nih.govnih.govnih.gov
Bacterial Biofilm Formation2-aminoimidazole derivatives have demonstrated broad-spectrum anti-biofilm activity. nih.govtdl.orgfrontiersin.orgnih.govresearchgate.net
β-secretase (BACE-1)The 2-aminoimidazole core has been identified in inhibitors of BACE-1, an enzyme relevant to Alzheimer's disease. nih.gov

Interdisciplinary Research with Advanced Materials Science

The unique chemical properties of the imidazole ring, such as its ability to participate in hydrogen bonding and coordinate with metal ions, make this compound an interesting candidate for interdisciplinary research in advanced materials science. elsevierpure.comresearchgate.netcapes.gov.br

The incorporation of this compound into polymers could lead to the development of novel functional materials. elsevierpure.comresearchgate.netcapes.gov.brnih.govscilit.com Imidazole-containing polymers have applications in various fields, including as bioactive materials and in organic electronics. elsevierpure.comresearchgate.netcapes.gov.brgoogle.comresearchgate.netmdpi.com The this compound moiety could be incorporated as a monomer or a functional pendant group to create polymers with specific biological activities or electronic properties. For instance, such polymers could be used to create antimicrobial coatings for medical devices or as components in organic light-emitting diodes (OLEDs). frontiersin.orggoogle.commdpi.com

Furthermore, the principles of supramolecular chemistry and self-assembly could be applied to create novel biomaterials. nih.gov The hydrogen bonding capabilities of the 2-aminoimidazole group could be exploited to direct the self-assembly of molecules into well-defined nanostructures, such as hydrogels or nanofibers. These materials could find applications in tissue engineering and drug delivery. The ability of imidazole derivatives to act as ligands for metal ions also opens up possibilities for the creation of metal-organic frameworks (MOFs) with unique catalytic or sensing properties.

Research AreaPotential Application of this compound
Functional PolymersDevelopment of antimicrobial coatings, components for organic electronics. frontiersin.orgelsevierpure.comresearchgate.netcapes.gov.brnih.govgoogle.comresearchgate.netmdpi.com
Supramolecular BiomaterialsFormation of self-assembling hydrogels or nanofibers for tissue engineering. nih.gov
Metal-Organic Frameworks (MOFs)Creation of materials with catalytic or sensing capabilities.
Fluorescent ProbesDesign of molecules for bioimaging applications. nih.gov

Q & A

Q. What is the optimized synthetic route for 4-(4-ethylphenyl)-1H-imidazol-2-amine?

The compound is synthesized via a two-step procedure:

  • Step 1 : Boc-guanidine cyclization of tert-butyl carbamate precursors under trifluoroacetic acid (TFA) catalysis, followed by flash column chromatography purification .
  • Step 2 : Boc-deprotection using TFA in dichloromethane, yielding the hydrochloride salt. The final product is isolated as a brown solid with a 45% yield. Key reagents: Trifluoroacetic acid, dry dichloromethane. Characterization: 1^1H NMR (400 MHz, CD3_3OD) δ 7.46 (d, J = 8.2 Hz, 2H), 2.60 (q, J = 7.6 Hz, 2H), 1.18 (t, J = 7.6 Hz, 3H) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Confirm aromatic proton environments and ethyl group integration (e.g., δ 2.60 ppm for CH2_2 and δ 1.18 ppm for CH3_3) .
  • Infrared Spectroscopy (IR) : Identify N-H stretches (~3086 cm1^{-1}) and imidazole ring vibrations (1367–1423 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion (m/z 188.1139) with theoretical mass (C11_{11}H13_{13}N3_3, 188.1132) .

Q. What are the primary biological applications of this compound derivatives?

Similar 2-aminoimidazole derivatives exhibit anti-biofilm activity against mycobacterial species. For example, analogs like 4-(4-hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine disrupt biofilm formation in Mycobacterium smegmatis .

Advanced Research Questions

Q. How can researchers optimize reaction yields for Boc-deprotection in the synthesis of this compound?

  • Catalyst Selection : Replace palladium on carbon with Raney nickel to avoid aryl dehalogenation byproducts (common in hydrogenation steps) .
  • Temperature Control : Maintain the cyclization step at 45°C (lower temperatures reduce yields by 20–30%) .
  • Solvent Choice : Use ethanol over water to stabilize intermediates and minimize side reactions .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Solvent Effects : CD3_3OD induces downfield shifts for NH protons; compare with DMSO-d6_6 data for consistency .
  • Dynamic Exchange Broadening : For broad NH peaks, use variable-temperature NMR to confirm proton exchange rates .
  • Cross-Validation : Align IR (N-H stretches) and HRMS data to rule out impurities .

Q. What structural modifications enhance the anti-biofilm activity of 2-aminoimidazole derivatives?

  • Substituent Engineering : Adding electron-withdrawing groups (e.g., trifluoromethyl at position 5) improves biofilm inhibition (e.g., 5-(trifluoromethyl)-substituted analogs) .
  • Alkyl Chain Optimization : Extending the phenyl substituent’s alkyl chain (e.g., hexyl or pentyloxy groups) enhances hydrophobicity and biofilm penetration .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in 2-aminoimidazoles?

  • In Silico Docking : Model interactions with mycobacterial biofilm regulatory proteins (e.g., AgD or GroEL1) .
  • Minimum Biofilm Inhibitory Concentration (MBIC) Assays : Quantify efficacy using M. smegmatis biofilms in 96-well plates .
  • Comparative SAR : Benchmark against 4-(4-propoxy/butoxyphenyl) analogs to assess substituent effects .

Methodological Notes

  • Spectral Troubleshooting : Always compare experimental NMR shifts with computed chemical shifts (e.g., using DFT calculations) to resolve ambiguities .
  • Yield Improvement : Pre-purify intermediates via silica gel chromatography before deprotection to minimize side reactions .
  • Biological Testing : Include positive controls (e.g., isoniazid for biofilm inhibition) and validate assays across multiple bacterial strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.